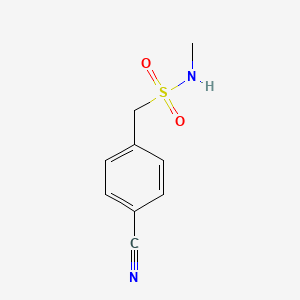

1-(4-cyanophenyl)-N-methylmethanesulfonamide

概要

説明

1-(4-Cyanophenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of a cyanophenyl group attached to a methanesulfonamide moiety

準備方法

The synthesis of 1-(4-cyanophenyl)-N-methylmethanesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

化学反応の分析

1-(4-Cyanophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where reagents like alkyl halides can introduce new alkyl groups.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfone, amine, and substituted sulfonamide derivatives.

科学的研究の応用

1-(4-Cyanophenyl)-N-methylmethanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

作用機序

The mechanism of action of 1-(4-cyanophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

類似化合物との比較

1-(4-Cyanophenyl)-N-methylmethanesulfonamide can be compared with other sulfonamide derivatives such as:

4-Cyanobenzenesulfonamide: Lacks the N-methyl group, which can influence its reactivity and biological activity.

N-Methylbenzenesulfonamide:

N-Methylmethanesulfonamide: Lacks the aromatic ring, which significantly alters its chemical behavior and uses.

The uniqueness of this compound lies in the combination of the cyanophenyl and N-methyl groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

1-(4-Cyanophenyl)-N-methylmethanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C10H12N2O2S

- Molecular Weight : 224.28 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets. The sulfonamide moiety is known to mimic p-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. By inhibiting key enzymes in this pathway, the compound exhibits antimicrobial properties.

Key Enzyme Targets:

- Carbonic Anhydrase (CA) : Inhibitors of CA have been studied for their potential in treating various conditions, including glaucoma and edema. Recent studies have shown that derivatives of sulfonamides can effectively inhibit both human and bacterial carbonic anhydrases, suggesting a broader therapeutic application for this compound .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its derivatives:

Structure-Activity Relationship (SAR) Studies

SAR studies have indicated that modifications to the phenyl and sulfonamide groups significantly affect the biological activity of the compound. For instance, substituents on the phenyl ring can enhance binding affinity to target enzymes or alter selectivity between human and bacterial forms of carbonic anhydrase.

- Key Findings :

- Substitution at the para position of the phenyl ring with electron-withdrawing groups (like cyano) enhances inhibitory potency against carbonic anhydrases.

- Methylation of the nitrogen in the sulfonamide group can lead to a loss of activity, emphasizing the importance of the NH group for interaction with enzyme active sites .

Case Studies

-

Inhibition of Carbonic Anhydrase :

A study demonstrated that a series of sulfonamides, including derivatives of this compound, effectively inhibited various isoforms of carbonic anhydrase. The study utilized kinetic assays to determine IC50 values and explored the binding interactions using molecular docking simulations . -

Antimicrobial Efficacy :

In vitro assays against Mycobacterium tuberculosis showed that this compound exhibited moderate activity with an MIC value of 12.5 µM. This suggests potential as a lead compound in developing new antitubercular agents . -

Cytotoxicity Assessment :

The cytotoxic effects on HepG2 cells were evaluated to assess safety profiles. The compound showed no significant cytotoxicity at concentrations below 50 µM, indicating a favorable therapeutic window for further development .

特性

IUPAC Name |

1-(4-cyanophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-11-14(12,13)7-9-4-2-8(6-10)3-5-9/h2-5,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAYQWWKIGFZQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。